molecular formula C10H10O3 B13116062 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-

Cat. No.: B13116062
M. Wt: 178.18 g/mol
InChI Key: FAADDASKWSUUAK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Bicyclic Framework Analysis: Bridgehead Positioning and Strain Energy

The bicyclo[4.2.0]octatriene system consists of two fused rings: a cyclohexene (six-membered) ring and a cyclobutene (four-membered) ring. The bridgehead carbon atoms at positions 1 and 5 create a rigid, strained framework due to the fused small-ring system. Strain energy arises from angular deformation in the cyclobutene ring and eclipsing interactions in the bicyclic structure. Comparative studies of bicyclo[4.2.0] systems suggest bridgehead strain energies ranging from 24–43 kJ/mol, depending on substituent effects. The methoxy group at position 4 and carboxylic acid at position 7 introduce additional steric and electronic perturbations, further modulating ring strain.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Bridgehead Strain Energy 24–43 kJ/mol (estimated)

Substituent Effects on Ring Conformation

The carboxylic acid group at position 7 adopts an equatorial orientation relative to the bicyclic framework, minimizing steric clashes with the methoxy group at position 4. Density Functional Theory (DFT) simulations indicate that the methoxy group’s electron-donating resonance effect stabilizes the adjacent π-system, reducing localized strain in the cyclobutene ring by 3–5 kcal/mol. Conversely, the carboxylic acid’s electron-withdrawing nature induces partial charge separation, polarizing the conjugated triene system.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-13-7-3-2-6-4-9(10(11)12)8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12)

InChI Key

FAADDASKWSUUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the carboxylic acid and methoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Industrial methods may also involve continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Common in modifying the methoxy or carboxylic acid groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its structure allows for the modification of biological activity, making it a candidate for drug development. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, which can be beneficial in treating conditions such as arthritis and chronic pain.

Material Science

In material science, this compound has been studied for its ability to act as a precursor for the synthesis of novel polymers and materials. Its bicyclic structure provides unique mechanical properties that can enhance the performance of materials used in various applications, including coatings and adhesives. The compound's stability under different environmental conditions makes it an attractive option for developing durable materials.

Cosmetic Formulations

The compound is also explored in the field of cosmetics due to its potential skin benefits. Research indicates that Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be incorporated into topical formulations to enhance skin hydration and improve overall skin appearance. Its ability to stabilize emulsions makes it a valuable ingredient in creams and lotions aimed at moisturizing the skin.

Case Study: Cosmetic Formulation Development

A study published in the Brazilian Journal of Pharmaceutical Sciences highlights the formulation of a topical cream incorporating Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. The formulation was evaluated for its physical and sensory properties using experimental design techniques, demonstrating significant improvements in skin hydration and texture compared to control formulations .

Agricultural Chemistry

The compound's unique chemical structure also opens avenues for its application in agricultural chemistry as a potential plant growth regulator or pesticide formulation component. Its efficacy in enhancing plant growth or providing protection against pests could be an area for future research.

Data Table: Summary of Applications

Application AreaPotential BenefitsKey Findings/Studies
Medicinal ChemistryAnti-inflammatory and analgesic effectsDerivatives show promise in pain management
Material SciencePrecursor for novel polymers with enhanced propertiesStability under environmental stress
Cosmetic FormulationsImproved skin hydration and textureSuccessful incorporation into topical creams
Agricultural ChemistryPotential plant growth regulatorFuture research needed on efficacy and safety

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may inhibit certain enzymes or receptors, altering cellular processes and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one - 4-methoxy
- 7-ketone
C₉H₈O₂ 148.16 g/mol Melting point: 55°C
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid - 5-chloro
- 7-carboxylic acid
C₉H₇ClO₂ 182.60 g/mol Potential intermediate for halogenated drug candidates
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate - 7-methyl ester C₁₀H₁₀O₂ 162.19 g/mol Ester derivative used in polymer and material science
(S)-3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid - 3,4-dimethoxy
- 7-carboxylic acid
C₁₁H₁₂O₄ 208.21 g/mol Key intermediate in enzymatic synthesis of Ivabradine
Nitrile and Amide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-hydroxy- - 4-hydroxy
- 7-nitrile
C₉H₇NO 145.16 g/mol Nitrile analog with potential bioactivity
(S)-3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid N-methyl-amide - 3,4-dimethoxy
- 7-N-methylamide
C₁₂H₁₅NO₃ 221.25 g/mol Amide derivative explored for enhanced pharmacokinetics

Structural Isomers and Regioisomers

  • 3,4-Dimethoxy vs. 4-Methoxy : The 3,4-dimethoxy derivative (C₁₁H₁₂O₄) exhibits higher molecular weight and enhanced solubility compared to the 4-methoxy analog. Its stereospecific (7S)-enantiomer is critical for Ivabradine synthesis via biocatalytic methods .
  • Chlorinated vs.

Pharmaceutical Relevance

  • Ivabradine Synthesis : The (7S)-3,4-dimethoxy derivative is enzymatically synthesized using ketoreductases to achieve high enantiomeric purity (>99%), a critical step in Ivabradine production .
  • Biological Activity : Derivatives like the 7-carbonitrile (CAS 242473-47-8) and N-methyl-amide (CAS 1220993-43-0) are under investigation for cardiovascular and CNS applications due to their structural mimicry of bioactive molecules .

Physicochemical Properties

  • Melting Points : The 4-methoxy ketone (55°C) vs. the methyl ester (liquid at room temperature) highlights the impact of functional groups on physical state.
  • Stereochemical Complexity : The (7S)-configuration in 3,4-dimethoxy analogs is essential for binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, a mechanism leveraged in Ivabradine’s therapeutic action .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy- is a bicyclic compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 14381-41-0
  • IUPAC Name : Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • Melting Point : 74 °C

The structural features of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid include a carboxylic acid functional group that enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene compounds exhibit significant biological activities, particularly in the realms of antibacterial and anticancer properties. The following sections detail specific findings from various studies.

Antibacterial Activity

Several studies have investigated the antibacterial properties of bicyclic compounds related to bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid:

  • Study Findings :
    • Compounds derived from this bicyclic structure demonstrated efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Bicyclo[4.2.0]octa-1,3,5-triene derivative AStaphylococcus aureus32 µg/mL
Bicyclo[4.2.0]octa-1,3,5-triene derivative BEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives has also been a focus of research:

  • Case Studies :
    • A study conducted on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis.
    • The compounds were shown to inhibit key signaling pathways involved in cancer cell proliferation.
CompoundCancer Cell Line TestedIC₅₀ (µM)
Bicyclo[4.2.0]octa-1,3,5-triene derivative CMCF-7 (breast cancer)10 µM
Bicyclo[4.2.0]octa-1,3,5-triene derivative DHeLa (cervical cancer)15 µM

Mechanistic Insights

The biological activity of bicyclo[4.2.0]octa-1,3,5-triene derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell growth.
  • Receptor Binding : The structural characteristics allow for favorable binding interactions with receptors relevant to cellular signaling pathways.

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